Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidine-5-carboxylate
Description
Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidine-5-carboxylate is a pyrimidine derivative featuring a benzoxazole-substituted amino group at position 2 and a pyrimidin-2-ylsulfanyl methyl group at position 2. The ethyl ester at position 5 enhances lipophilicity, which may influence pharmacokinetic properties.
Properties
IUPAC Name |
ethyl 2-(1,3-benzoxazol-2-ylamino)-4-(pyrimidin-2-ylsulfanylmethyl)pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O3S/c1-2-27-16(26)12-10-22-17(23-14(12)11-29-19-20-8-5-9-21-19)25-18-24-13-6-3-4-7-15(13)28-18/h3-10H,2,11H2,1H3,(H,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRLWRBYAKKORT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1CSC2=NC=CC=N2)NC3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazole and pyrimidine intermediates, followed by their coupling under specific conditions.
Preparation of Benzoxazole Intermediate: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Preparation of Pyrimidine Intermediate: The pyrimidine ring can be synthesized via the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Coupling Reaction: The benzoxazole and pyrimidine intermediates are then coupled using a suitable linker, such as a sulfanyl group, under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole or pyrimidine rings using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a catalyst like pyridine.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted benzoxazole or pyrimidine derivatives.
Scientific Research Applications
Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The benzoxazole and pyrimidine rings can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. For example, the compound may inhibit the activity of certain kinases, thereby affecting cell signaling and proliferation.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Pyrimidine Derivatives
Key Observations :
- Position 2: The target compound’s benzoxazol-2-ylamino group is unique compared to methylthio (7c), pyrrolidinyl (Imp-D), or dimethylamino (mobocertinib) groups. Benzoxazole may enhance π-π stacking interactions in biological targets.
- Position 4 : The pyrimidin-2-ylsulfanyl methyl group introduces a sulfur atom and an additional pyrimidine ring, distinguishing it from carbamoyl (Imp-D) or indole (mobocertinib) substituents.
- Ester Variations : Ethyl esters (target compound, 7c, Imp-D) balance lipophilicity and metabolic stability, whereas isopropyl esters (mobocertinib) may prolong half-life due to increased steric bulk .
Key Observations :
- Nucleophilic Substitution: Common for introducing amino/thioether groups (e.g., 7c ).
- Coupling Reagents : HBTU is widely used for esterification/amidation (Imp-D, mobocertinib).
- Solvent Systems : DMF and ethyl acetate are prevalent for extractions, while mobocertinib employs dichloromethane and acetonitrile .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Key Observations :
Biological Activity
Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidine-5-carboxylate, with CAS number 835894-81-0, is a complex organic compound that has garnered attention for its potential biological activities. The compound features a benzoxazole ring and a pyrimidine moiety, which are known for their diverse pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.
The molecular formula of the compound is C19H16N6O3S, with a molecular weight of approximately 396.43 g/mol. The structure includes functional groups that are essential for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H16N6O3S |
| Molecular Weight | 396.43 g/mol |
| LogP | 2.3167 |
| Polar Surface Area (PSA) | 110.37 Ų |
The exact mechanism of action for this compound is not fully elucidated. However, it is believed that the compound interacts with specific enzymes or receptors in biological systems due to its structural features. The presence of the benzoxazole and pyrimidine rings facilitates binding to biological targets, potentially disrupting normal cellular functions.
Antimicrobial Activity
Research indicates that derivatives of benzoxazole exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains and fungi.
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of related benzoxazole compounds, minimal inhibitory concentrations (MIC) were determined against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). The results indicated that certain derivatives showed potent activity against these pathogens, suggesting that the target compound may exhibit similar effects due to its structural similarities .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Benzoxazole Derivative A | 32 | Active |
| Benzoxazole Derivative B | 64 | Moderate |
| Ethyl Compound | TBD | TBD |
Anticancer Activity
Benzoxazole derivatives have been investigated for their anticancer properties. Studies have shown that compounds containing benzoxazole structures can induce cytotoxic effects in various cancer cell lines.
Case Study: Cytotoxicity Assessment
In vitro studies on related compounds demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) and colorectal cancer cells (HCT-116). The presence of specific substituents on the benzoxazole ring was correlated with enhanced anticancer activity .
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| MCF-7 | 15 | Ethyl 2-(1,3-benzoxazol... |
| HCT-116 | 20 | Ethyl 2-(1,3-benzoxazol... |
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by its chemical structure. Modifications in the substituents on the benzoxazole or pyrimidine rings can enhance or diminish activity.
Key Observations:
- Electron-donating groups on the benzoxazole ring enhance antimicrobial activity.
- Hydrophobic interactions play a crucial role in binding affinity to biological targets.
- Substituent positioning affects the overall efficacy against specific cancer cell lines.
Q & A
Q. What are the key synthetic routes for Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidine-5-carboxylate?
The synthesis typically involves multi-step organic reactions, including:
- Condensation reactions to form the pyrimidine core, often using variations of the Biginelli reaction with substituted aldehydes, β-ketoesters, and urea derivatives under acidic conditions .
- Functionalization steps to introduce the benzoxazole and pyrimidinylsulfanyl groups, which may require nucleophilic substitution or coupling reactions (e.g., using HBTU for amide bond formation) .
- Purification via column chromatography or recrystallization to isolate the target compound . Key considerations: Reaction yields depend on temperature control, solvent selection (e.g., ethanol or dichloromethane), and catalyst choice (e.g., HCl or triethylamine) .
Q. How is the compound characterized structurally?
Structural elucidation employs:
- X-ray crystallography (using SHELX programs for refinement) to resolve the 3D arrangement of the benzoxazole and pyrimidine moieties .
- Spectroscopic techniques :
- NMR (¹H/¹³C) to confirm substitution patterns and regiochemistry.
- FT-IR to identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹).
- Mass spectrometry (HRMS) for molecular weight validation .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate competing side reactions during synthesis?
Common challenges include undesired cyclization or decomposition. Strategies involve:
- Temperature modulation : Lowering reaction temperatures (<60°C) to reduce thermal degradation .
- Protecting group chemistry : Temporarily blocking reactive sites (e.g., amino groups) during key steps .
- Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates, while non-polar solvents (e.g., toluene) can suppress side reactions .
- Real-time monitoring : Using TLC or HPLC to track reaction progress and adjust conditions dynamically .
Q. What methodologies are effective for analyzing contradictory bioactivity data across similar compounds?
Discrepancies in biological activity (e.g., antimicrobial vs. anticancer effects) can arise from:
- Structural variations : Compare analogs with systematic substitutions (Table 1).
- Assay conditions : Differences in cell lines, incubation times, or solvent vehicles (e.g., DMSO concentration) .
Table 1 : Bioactivity comparison of structurally related compounds
| Compound | Core Structure | Primary Activity | Key Difference |
|---|---|---|---|
| Target Compound | Benzoxazole + Pyrimidine | Anticancer | Multi-target kinase inhibition |
| Compound A (from ) | Triazole + Thiazole | Antifungal | Stronger CYP51 inhibition |
| Compound B (from ) | Pyrimidine + Piperazine | Neuroprotective | Enhanced blood-brain barrier penetration |
Q. How can crystallographic data resolve ambiguities in hydrogen-bonding networks affecting solubility?
- Graph-set analysis (via programs like SHELXL or ORTEP-3) identifies hydrogen-bonding motifs (e.g., R₂²(8) patterns) that influence crystal packing and solubility .
- Solvent inclusion studies : Co-crystallization with solvents (e.g., ethanol or water) reveals interactions that stabilize polymorphs .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Molecular docking (using AutoDock Vina) models binding to enzymes like EGFR or CDK2, guided by crystallographic data from similar pyrimidine derivatives .
- QSAR studies : Correlate substituent electronic properties (e.g., Hammett σ values) with activity trends, focusing on electron-withdrawing groups (e.g., trifluoromethyl) .
Methodological Considerations
- Data reproducibility : Validate synthetic protocols across multiple batches using standardized reagents and equipment .
- Contradiction resolution : Cross-validate bioassay results with orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .
- Safety : Handle sulfanyl and benzoxazole groups with caution due to potential toxicity; use fume hoods and personal protective equipment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
